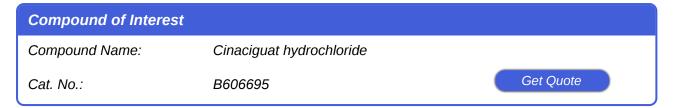


# Application of Cinaciguat Hydrochloride in Preclinical Models of Pulmonary Hypertension

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For Researchers, Scientists, and Drug Development Professionals

### **Application Notes**

Cinaciguat hydrochloride (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). In the pathophysiology of pulmonary hypertension (PH), the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is often impaired.[1] This impairment can be due to reduced NO bioavailability or the oxidation of the heme group on sGC, rendering it unresponsive to NO.[1] Cinaciguat uniquely activates the oxidized, hemefree form of sGC, restoring cGMP production and promoting vasodilation, making it a promising therapeutic agent for PH.[1][2]

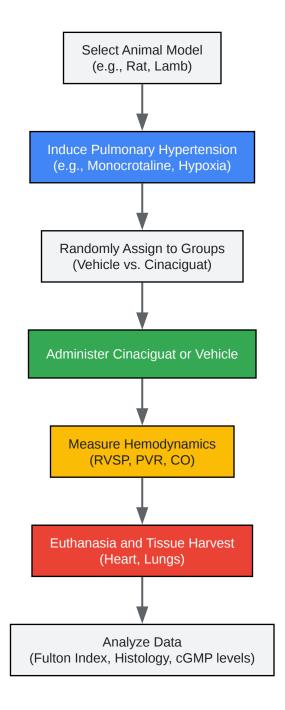
Preclinical studies have demonstrated the efficacy of Cinaciguat in various animal models of pulmonary hypertension, including neonatal lambs with persistent pulmonary hypertension of the newborn (PPHN) and rodent models of monocrotaline-induced PH.[2][3][4] In these models, Cinaciguat has been shown to cause significant pulmonary vasodilation, reduce pulmonary vascular resistance, and increase cGMP levels, even under conditions of oxidative stress where NO-dependent therapies may be less effective.[2][4] These characteristics underscore its potential as a valuable tool for investigating the pathophysiology of PH and for the development of novel therapeutic strategies.

# Signaling Pathway of Cinaciguat in Pulmonary Hypertension









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